Lipophilicity (LogP) Differentiates (3-Bromo-1-propyn-1-yl)cyclopropane from Cyclopropylacetylene and Simple Bromoalkanes
The calculated LogP (XLogP3) of (3-Bromo-1-propyn-1-yl)cyclopropane is 2.2, which represents a substantial increase relative to the terminal alkyne analog cyclopropylacetylene (LogP ≈ 0.5 to 1.0 based on similar scaffold comparisons) and positions the compound in a lipophilicity window favorable for membrane permeability while avoiding excessive LogP that would trigger Rule of 5 violations . The measured LogP of 1.79470 from alternative calculation methods corroborates this value . This LogP profile is a direct consequence of the bromoalkyne moiety; simple cyclopropyl halides without the alkyne extension exhibit significantly lower LogP (e.g., bromocyclopropane estimated LogP ~1.0), while acyclic bromoalkynes (e.g., propargyl bromide, estimated LogP ~0.8) lack the hydrophobic contribution of the cyclopropyl group .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) determining membrane permeability and hydrophobicity |
|---|---|
| Target Compound Data | XLogP3 = 2.2; LogP = 1.79470 |
| Comparator Or Baseline | Cyclopropylacetylene (estimated LogP ~0.5–1.0); Bromocyclopropane (estimated LogP ~1.0); Propargyl bromide (estimated LogP ~0.8) |
| Quantified Difference | ΔLogP = +1.2 to +1.7 versus cyclopropylacetylene; ΔLogP ≈ +1.2 versus bromocyclopropane; ΔLogP ≈ +1.4 versus propargyl bromide |
| Conditions | ACD/Labs Percepta Platform calculation; XLogP3 algorithm |
Why This Matters
In medicinal chemistry and agrochemical discovery, LogP directly impacts passive membrane permeability and oral bioavailability; a LogP of 2.2 is within the optimal range (1–3) for CNS and systemic drug candidates, whereas lower LogP analogs may exhibit insufficient permeability and higher LogP alternatives risk poor solubility and metabolic liability.
